N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)propionamide
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Overview
Description
N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)propionamide is a chemical compound with the molecular formula C13H15N3O3 and a molecular weight of 261.281. This compound features a furan ring, a pyridazine ring, and a propionamide group, making it a complex and intriguing molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)propionamide typically involves the reaction of 6-(furan-2-yl)pyridazine with 2-chloroethyl propionamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the pyridazine nitrogen attacks the chloroethyl group, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)propionamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The propionamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the propionamide group under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted propionamide derivatives.
Scientific Research Applications
N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)propionamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)propionamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and proteins, potentially inhibiting their activity. The pyridazine ring may also play a role in binding to biological targets, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide: Similar structure but with a benzamide group instead of a propionamide group.
N-(6-(furan-2-yl)pyridazin-3-yl)benzamide: Lacks the ethyl linker present in N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)propionamide.
Uniqueness
This compound is unique due to its combination of a furan ring, a pyridazine ring, and a propionamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-2-12(17)14-7-9-19-13-6-5-10(15-16-13)11-4-3-8-18-11/h3-6,8H,2,7,9H2,1H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNYVDHUTFVTCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCOC1=NN=C(C=C1)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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